5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
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Description
Spirocyclic compounds are a class of organic compounds that feature a spiroatom, typically a quaternary carbon, that connects two rings . Fluoro-substituted spiro compounds are of particular interest due to the unique properties imparted by the fluorine atom .
Synthesis Analysis
The synthesis of fluoro-substituted spiro compounds often involves electrophilic fluorine-mediated dearomative spirocyclization . This method has been used to synthesize a range of fluoro-substituted spiro-isoxazoline ethers and lactones .Molecular Structure Analysis
The molecular structure of spiro compounds is typically determined by spectroscopic analysis, quantum chemical calculations including the 13 C chemical shift calculations with DP4+ probability analysis and electronic circular dichroism (ECD) calculations, and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be complex and varied. For instance, the enantioselective synthesis of spirocycles has been a significant area of research in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, replacing the para-methoxy substituent in certain spirofluorene-based hole transport materials with methylsulfanyl, N,N-dimethylamino, and ethyl groups has been shown to affect their photophysical properties, HOMO/LUMO energy level, hole extraction properties, and morphologies of perovskite thin films .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-8-4-3-5-9-10(8)11(16)15-12(14-9)6-1-2-7-12/h3-5,14H,1-2,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCWYEGVBLSJGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172931 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-06-5 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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